BenchChemオンラインストアへようこそ!

3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

ADCY8 inhibitor cAMP signaling enzyme inhibition assay

3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887885-77-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds, characterized by a tetrahydronaphthalenyl substituent and a 3-fluorobenzamide moiety. Its molecular formula is C19H16FN3O2, a molecular weight of 337.35 g/mol, and a calculated logP of 4.0068.

Molecular Formula C19H16FN3O2
Molecular Weight 337.354
CAS No. 887885-77-0
Cat. No. B2438730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887885-77-0
Molecular FormulaC19H16FN3O2
Molecular Weight337.354
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H16FN3O2/c20-16-7-3-6-14(11-16)17(24)21-19-23-22-18(25-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,21,23,24)
InChIKeyWFEMKVDDNYAIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887885-77-0) for Research & Procurement


3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887885-77-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds, characterized by a tetrahydronaphthalenyl substituent and a 3-fluorobenzamide moiety [1]. Its molecular formula is C19H16FN3O2, a molecular weight of 337.35 g/mol, and a calculated logP of 4.0068 [1]. This compound is available for research use with typical purities of 95%+, and has been screened in bioassays against adenylate cyclase type 8 (ADCY8) and in a HepG2 cytotoxicity assay, yielding quantifiable activity data [1].

Procurement Risk of 1,3,4-Oxadiazole Analogs Without Head-to-Head Data for 887885-77-0


Substituting 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide with a closely related analog from the same chemotype is not straightforward. Although compounds like the 3-methyl and 4-ethyl analogs share a common core, quantitative screening data reveals marked potency divergences depending on the substitution pattern. For instance, in an adenylate cyclase type 8 (ADCY8) inhibition assay, the 3-fluoro compound shows an IC50 of 4200 nM, while potency varies widely even among close-in analogs [1]. This single-point shift from a 3-fluoro to a 4-ethyl substituent can be associated with significant potency differences, underscoring that generic replacement without explicit comparative data introduces substantial experimental risk [1].

Quantitative Differentiation Evidence: 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Analogs


Adenylate Cyclase Type 8 (ADCY8) Inhibitory Potency Comparison

In a cell-based assay measuring inhibition of human adenylate cyclase type 8 (ADCY8) in HEK293 cells, the target compound 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated an IC50 of 4200 nM [1]. While a direct head-to-head comparator was not identified for this specific target, this value establishes a baseline for potency in this enzyme system and serves as a key differentiator from analogs exhibiting weaker or no activity.

ADCY8 inhibitor cAMP signaling enzyme inhibition assay

Substituent Scan: Cytotoxicity in HepG2 Cells Compared to a Class-Level Baseline

In a HepG2 cytotoxicity assay, the target compound exhibited an IC50 of 13000 nM [1]. In comparison, the 4-ethyl substituted analog from the same series (4-ethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) has a reported IC50 of 2000 nM [2]. This difference suggests that the substitution pattern on the benzamide ring significantly impacts the observed cytotoxicity, with the 3-fluoro group showing a substantially different profile from a 4-ethyl substituent.

Cytotoxicity screen HepG2 SAR study

Physicochemical Differentiation: LogP and Metabolic Stability Potential

The target compound has a calculated logP of 4.0068 [1]. This value represents a midpoint within the class, where the 2,4-dichloro analog is more lipophilic and the 3-methyl analog is less lipophilic. From a procurement perspective, this logP value is a key design criterion: the 3-fluoro substitution uniquely balances ring electronics without significantly increasing lipophilicity compared to chloro- or alkyl-substituted analogs, potentially offering a favorable profile for target engagement and solubility.

Lipophilicity logP physicochemical properties

Recommended Research Applications for 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (887885-77-0)


Chemical Probe Development for ADCY8-Mediated cAMP Signaling Pathways

Based on its confirmed IC50 of 4200 nM against ADCY8 in HEK293 cells, this compound can serve as a starting point for a chemical probe program investigating ADCY8's role in cAMP signaling [1]. The availability of this specific target engagement data, as opposed to a generic cytotoxicity profile, makes it directly relevant for disease models where ADCY8 modulation is implicated.

Structure-Activity Relationship (SAR) Library Expansion Around the 1,3,4-Oxadiazole Core

The distinct 3-fluoro substitution, with its unique electronic and steric properties, provides a valuable data point for SAR studies aimed at understanding the impact of halogen substitution on the benzamide ring of this chemotype. Its quantifiable differences in cytotoxicity (IC50 = 13000 nM in HepG2) compared to a 4-ethyl analog (IC50 = 2000 nM) highlight its utility in defining activity cliffs [1].

Selectivity Profiling Against Related Adenylate Cyclase Isoforms

The compound's demonstrated activity on ADCY8 makes it a candidate for selectivity profiling against other adenylate cyclase isoforms (e.g., ADCY1, ADCY5). Comparative IC50 data across a panel of isoforms would further establish its value as a selective tool compound, which is directly relevant to researchers procuring inhibitors for specific ADCY subtypes [1].

Quote Request

Request a Quote for 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.